Boc-D-Glu-OBzl
Overview
Description
N-α-t.-Butoxycarbonyl-D-glutamic acid α-benzyl ester: (Boc-D-Glu-OBzl) is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This compound is a standard building block for introducing D-γ-glutamic acid amino-acid residues .
Mechanism of Action
Target of Action
Boc-D-Glu-OBzl is a derivative of glutamic acid . It is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . The primary targets of this compound are the enzymes that recognize the specific amino acid sequence in the peptide synthesis process.
Mode of Action
this compound interacts with its targets by serving as a substrate for enzymes like trypsin and factor XIa. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. As an amino acid derivative, it plays a crucial role in the synthesis of peptides, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Result of Action
The primary result of this compound’s action is the creation of unique peptides containing glutamate benzyl ester residues . These peptides can have various molecular and cellular effects depending on their specific sequences and the contexts in which they are used.
Biochemical Analysis
Biochemical Properties
Boc-D-Glu-OBzl plays a significant role in biochemical reactions. It is recognized as a beneficial ergogenic dietary substance that influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks
Cellular Effects
The available literature does not provide specific information on how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease, exhibiting enzyme inhibitory activity in vitro
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Glu-OBzl typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with a benzyl group. The general procedure includes:
Protection of the Amino Group: The amino group of D-glutamic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Esterification of the Carboxyl Group: The carboxyl group is esterified with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-D-Glu-OBzl undergoes deprotection reactions to remove the Boc and benzyl protecting groups. This is typically achieved using trifluoroacetic acid (TFA) for Boc removal and hydrogenation for benzyl removal.
Substitution Reactions: The compound can undergo substitution reactions where the benzyl ester group is replaced with other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation with palladium on carbon (Pd/C) for benzyl removal.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products:
Deprotected Amino Acid: Removal of the Boc and benzyl groups yields D-glutamic acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of D-glutamic acid can be obtained.
Scientific Research Applications
Boc-D-Glu-OBzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides, especially those containing D-glutamic acid residues.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: this compound is used in the study of enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and bioconjugates.
Comparison with Similar Compounds
N-α-t.-Butoxycarbonyl-L-glutamic acid α-benzyl ester (Boc-L-Glu-OBzl): Similar to Boc-D-Glu-OBzl but with the L-isomer of glutamic acid.
N-α-t.-Butoxycarbonyl-D-glutamic acid α-tert-butyl ester (Boc-D-Glu-OtBu): Similar protecting group strategy but with a tert-butyl ester instead of a benzyl ester.
N-α-t.-Butoxycarbonyl-L-glutamic acid α-tert-butyl ester (Boc-L-Glu-OtBu): Combination of the L-isomer and tert-butyl ester.
Uniqueness: this compound is unique due to its specific combination of the D-isomer of glutamic acid and the benzyl ester protecting group. This combination provides distinct steric and electronic properties that are advantageous in certain peptide synthesis applications .
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUKWBYQQYBTF-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34404-30-3 | |
Record name | N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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